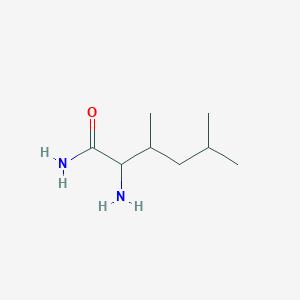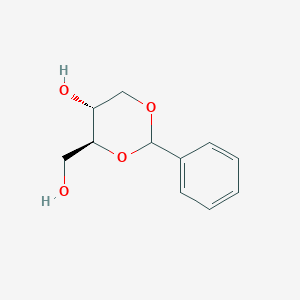
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is a chiral compound with significant importance in organic chemistry. It features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a phenyl group, which is a benzene ring attached to the dioxane ring. The compound’s chirality arises from the presence of stereocenters at the 4th and 5th positions of the dioxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be formed through the acid-catalyzed cyclization of diols or hydroxy ethers.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of formaldehyde with the dioxane ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of chiral catalysts to ensure the desired stereochemistry.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the phenyl group can be hydrogenated to form a cyclohexyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halides, amines, and other substituted derivatives.
科学的研究の応用
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
(3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol: A similar compound with a tetrahydrofuran ring instead of a dioxane ring.
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate: A compound with multiple hydroxymethyl groups and a complex ring structure.
Uniqueness
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a phenyl group. This combination of features makes it a valuable compound in the synthesis of chiral molecules and in various research applications.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11?/m1/s1 |
InChIキー |
GUOMTMWCUMBRFX-JKIOLJMWSA-N |
異性体SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)CO)O |
正規SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




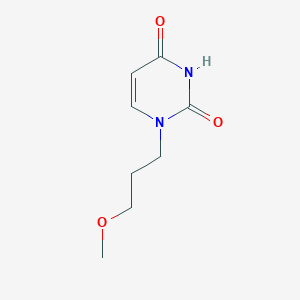
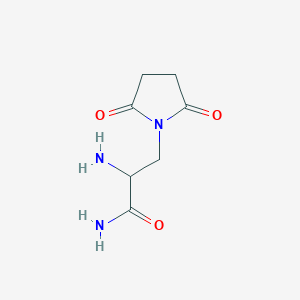
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
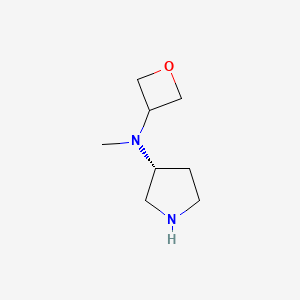
![1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13321170.png)
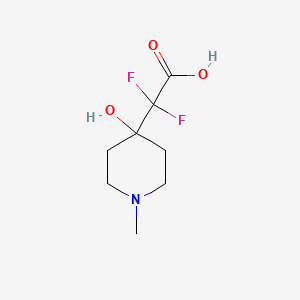
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)

